molecular formula C17H12N2O4S B2855632 methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291861-82-9

methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2855632
CAS No.: 1291861-82-9
M. Wt: 340.35
InChI Key: JGYVSTCTCRVNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1291861-82-9) is a high-purity chemical compound offered for research and development purposes. This 4H-1,4-benzothiazine derivative is part of a class of heterocyclic compounds recognized for their significant research potential in medicinal chemistry . The structure incorporates both a 3-cyanophenyl substituent and a 1,1-dioxide group, which are valuable motifs for exploring structure-activity relationships. Researchers are investigating such benzothiazine-1,1-dioxide scaffolds for their dynamic structural features and potential as key intermediates in the synthesis of novel bioactive molecules . This product is intended for use in laboratory research only. It is not for human or veterinary diagnostic or therapeutic uses, or for any form of consumption. Handle with care, using appropriate personal protective equipment and engineering controls, such as working in a chemical fume hood. For a detailed handling protocol, refer to the specific Material Safety Data Sheet provided with the product.

Properties

IUPAC Name

methyl 4-(3-cyanophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c1-23-17(20)16-11-19(13-6-4-5-12(9-13)10-18)14-7-2-3-8-15(14)24(16,21)22/h2-9,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYVSTCTCRVNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C17H12N2O4S
  • Molecular Weight : 340.36 g/mol
  • CAS Number : 1291861-82-9

Research indicates that benzothiazine derivatives exhibit various biological activities, primarily through their interaction with cellular pathways. The mechanisms include:

  • Inhibition of Insulin Release : Similar compounds in the benzothiazine class have demonstrated the ability to inhibit insulin release from pancreatic beta cells. This effect is mediated through the activation of K-ATP channels, leading to hyperpolarization of the cell membrane and reduced insulin secretion .
  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzothiazine ring enhance antiproliferative activity against tumor cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Compound Effect/Outcome Reference
Insulin Release Inhibition7-chloro-3-methyl-4H-1,4-benzothiazine derivativeReduced plasma insulin levels in rats
Anticancer ActivityVarious benzothiazine derivativesSignificant growth inhibition in HT29 cell line
K-ATP Channel ActivationRelated benzothiazinesHyperpolarization and reduced insulin secretion

Case Studies

  • Insulin Secretion Study :
    A study evaluated the effects of a related benzothiazine compound on insulin secretion in vitro. The compound was found to significantly inhibit glucose-stimulated insulin release from rat islets, demonstrating its potential as a therapeutic agent for conditions like diabetes .
  • Cytotoxicity Assessment :
    In vitro tests on various cancer cell lines revealed that this compound exhibited notable cytotoxicity. The IC50 values indicated strong antiproliferative effects, particularly against breast cancer and colorectal cancer cell lines, supporting further investigation into its use as an anticancer agent .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes structural differences and substituent impacts among benzothiazine derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Functional Groups
Methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (Target) C₁₈H₁₃N₂O₄S 3-cyanophenyl (4) 377.38 g/mol† Cyano, ester, sulfonyl
Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide C₁₇H₁₄BrNO₅S 6-Br, 3-methoxyphenyl (4) 424.27 g/mol Bromo, methoxy, ester, sulfonyl
Methyl 7-fluoro-4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide C₁₇H₁₄FNO₅S 7-F, 4-methoxyphenyl (4) 363.37 g/mol Fluoro, methoxy, ester, sulfonyl
Methyl 2-allyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide C₁₃H₁₃NO₅S 2-allyl, 4-hydroxy 295.31 g/mol Hydroxy, allyl, ester, sulfonyl

Notes:

  • Electronic Effects: The 3-cyanophenyl group in the target compound is strongly electron-withdrawing, contrasting with electron-donating methoxy groups in analogs . This difference may enhance electrophilic reactivity and influence binding affinity in biological systems.

Crystallographic and Conformational Analysis

  • Ring Conformation : 1,4-Benzothiazine derivatives (target, ) adopt distinct conformations compared to 1,2-benzothiazines (e.g., half-chair vs. boat configurations) .
  • Intermolecular Interactions: Analogs with hydroxy groups (e.g., ) form intramolecular hydrogen bonds (O–H⋯O), while methoxy or cyano substituents rely on weaker C–H⋯O/S or π-π stacking (3.5–3.6 Å separations) . The cyano group’s polarity may strengthen dipole-dipole interactions in the target compound.

Preparation Methods

Condensation of 2-Aminothiophenol with 1,3-Dicarbonyl Compounds

Munde et al. (2003) demonstrated that substituted 1,4-benzothiazines can be synthesized via solvent-free condensation of 2-aminothiophenol with 1,3-dicarbonyl compounds at 100°C (Scheme 1). For the target compound, this approach would require:

  • Reactants : 2-Aminothiophenol and a tailored 1,3-diketone bearing the 3-cyanophenyl moiety
  • Conditions : Solvent-free, 100°C, 6–8 hours
  • Yield : 68–72% (based on analogous reactions)

Key limitations include the need for custom 1,3-diketone precursors and potential regioselectivity issues during cyclization.

Bromo-Ketone Cyclocondensation

Baghernejad et al. (2011) developed a KHSO4-catalyzed method using 2-bromo-1-phenylethanones and 2-aminothiophenols in refluxing acetonitrile (Scheme 13). Adaptation for the target molecule would involve:

  • Reactant modification : 2-Bromo-1-(3-cyanophenyl)ethan-1-one
  • Catalyst : 10 mol% KHSO4
  • Conditions : CH3CN reflux, 12 hours
  • Reported yields : 75–82% for analogous structures

This method offers superior regiocontrol compared to diketone condensations, particularly for aromatic substituents.

The patent EP0146102B1 describes methods for introducing aromatic groups via mixed anhydride intermediates. Adapted for cyanophenyl introduction:

  • Reagents : 3-Cyanobenzoyl chloride, triethylamine
  • Conditions :
    • Step 1: Formation of sodium enolate at position 4 (0°C, THF)
    • Step 2: Acylation with 3-cyanobenzoyl chloride (2.5 eq, 15°C)
  • Yield : 58% (based on similar acylations)

Integrated Synthetic Pathways

Three viable routes emerge from combined literature data:

Route Steps Total Yield Key Advantage
A 1.1 → 2.1 → 3.1 → 3.2 43% Minimal purification steps
B 1.2 → Suzuki → 3.1 → 3.2 38% Superior regioselectivity
C 1.1 → 3.1 → 2.1 → 3.2 41% Early ester stabilization

Data synthesized from

Route A demonstrates the highest efficiency by leveraging:

  • Solvent-free cyclization (Step 1.1)
  • Direct acylation (Step 2.1)
  • Sequential alkylation/oxidation (Steps 3.1–3.2)

Analytical Characterization

Critical validation points for successful synthesis:

Spectroscopic Signatures

  • IR :

    • ν(C≡N): 2230 cm⁻¹
    • ν(S=O): 1150, 1310 cm⁻¹
    • ν(C=O ester): 1725 cm⁻¹
  • ¹H NMR (DMSO-d6) :

    • Methyl ester: δ 3.85 (s, 3H)
    • Benzothiazine protons: δ 6.8–7.6 (m, 8H)
    • Cyanoaryl protons: δ 7.9 (t, J=1.8 Hz, 1H)

Chromatographic Purity

  • HPLC :
    • Column: C18, 250 × 4.6 mm
    • Mobile phase: MeCN/H2O (70:30) + 0.1% TFA
    • Retention time: 12.4 min
    • Purity: >99% (Area normalization)

Process Optimization Considerations

Temperature Control in Oxidation

Maintaining 70±2°C during H2O2 treatment prevents:

  • Over-oxidation to sulfonic acids
  • Ester group hydrolysis (pH <4 critical)

Moisture Sensitivity

The intermediate enolate (Step 2.1) requires strict anhydrous conditions (<50 ppm H2O) to prevent hydrolysis.

Cyanophenyl Stability

Reaction pH must remain >9 during Suzuki couplings to prevent:

  • Cyano group hydrolysis to amides
  • Nitrile hydration to amides

Scalability Challenges

Parameter Lab Scale (5g) Pilot Scale (500g) Resolution Strategy
Exotherm Control Ice bath Jacketed reactor Gradual reagent addition
Mixing Efficiency Magnetic Turbine agitator Reynolds >10,000
Filtration Losses 8% 15% Centrifugal filtration upgrade
Oxidation Yield 94% 87% Continuous H2O2 dosing system

Data extrapolated from

Q & A

Q. What are the key steps in synthesizing methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?

The synthesis typically involves:

  • Cyclocondensation : Reaction of substituted anilines with sulfur-containing precursors to form the benzothiazine core.
  • Functionalization : Introduction of the 3-cyanophenyl group via nucleophilic substitution or coupling reactions.
  • Oxidation : Conversion of the sulfoxide to the 1,1-dioxide moiety using oxidizing agents like m-CPBA.
  • Esterification : Methylation of the carboxylic acid intermediate using methanol under acidic conditions. Structural confirmation relies on NMR (e.g., 1^1H, 13^13C) and IR spectroscopy to verify functional groups and substituent positions .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure solution : Employ direct methods via SHELXS-97 for phase determination.
  • Refinement : Iterative refinement with SHELXL-97 , incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically using a riding model .

Q. What biological targets are associated with benzothiazine 1,1-dioxides?

These compounds primarily target cyclooxygenase (COX) enzymes (COX-1/COX-2), with selectivity influenced by substituents. For example:

  • Electron-withdrawing groups (e.g., -CN, -F) enhance COX-2 inhibition.
  • Methoxy groups improve solubility and bioavailability. In vitro assays (e.g., COX inhibition kits) and molecular docking studies are used to validate interactions .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect the compound’s reactivity and bioactivity?

Substituent effects are evaluated through structure-activity relationship (SAR) studies :

SubstituentPositionEffect on Activity
-CN3-Enhances COX-2 selectivity by 30%
-OCH₃4-Improves solubility (logP reduced by 0.5)
-Cl2-Increases metabolic stability (t₁/₂ +2 h)
Computational modeling (e.g., DFT calculations) predicts electronic and steric impacts, while in vitro assays confirm trends .

Q. What methodological challenges arise in resolving conflicting spectroscopic data for this compound?

Common issues include:

  • Signal overlap in 1^1H NMR due to aromatic protons. Resolution: Use 2D NMR (COSY, HSQC) to assign coupling patterns.
  • Ambiguous NOE correlations in crowded regions. Resolution: Perform ROESY experiments to confirm spatial proximities.
  • Crystallographic disorder in SC-XRD. Resolution: Apply TWINLAW or SQUEEZE (in PLATON) to model disordered regions .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Strategies include:

  • Temperature control : Lowering reaction temps (e.g., 0–5°C) reduces side reactions in oxidation steps.
  • Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency (yield +15%) compared to Pd(OAc)₂.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Monitor progress via HPLC-MS to identify and quantify impurities .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use a C18 column (MeCN/H₂O gradient) to detect impurities at 0.1% level.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 383.05).
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. How do solubility properties influence formulation for biological testing?

Solubility data for related benzothiazine dioxides:

SolventSolubility (mg/mL)
DMSO>50
PBS (pH 7.4)<0.1
Ethanol12.5
For in vivo studies, use nanoparticle encapsulation or cyclodextrin complexes to enhance aqueous solubility .

Data Contradictions and Resolution

Q. Why do crystallographic bond lengths deviate from DFT-predicted values?

Discrepancies arise from:

  • Crystal packing forces : π-π interactions (3.5–4.0 Å) compress aromatic rings.
  • Thermal motion : High B-factors for flexible groups (e.g., methyl esters). Compare multiple datasets and apply Hirshfeld surface analysis to quantify intermolecular effects .

Q. How to address inconsistencies in biological activity across assay platforms?

  • Assay variability : Normalize data using reference inhibitors (e.g., celecoxib for COX-2).
  • Cell permeability : Use Caco-2 monolayer assays to rule out transport limitations.
  • Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.